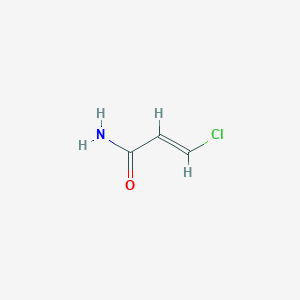

3-Chloroacrylamide

Description

Properties

IUPAC Name |

(E)-3-chloroprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClNO/c4-2-1-3(5)6/h1-2H,(H2,5,6)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVYZGMAXSNLGM-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CCl)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/Cl)\C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloroacrylamide can be synthesized through several methods. One common approach involves the chlorination of acrylamide using N-chlorosuccinimide (NCS) as the chlorinating agent. The reaction typically proceeds under mild conditions, often in the presence of a solvent like toluene .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. For instance, a continuous flow synthesis method has been developed for the preparation of α-thio-β-chloroacrylamides, which can be adapted for the production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Chloroacrylamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, leading to the formation of different substituted acrylamides.

Oxidation: The compound can be oxidized to form corresponding oxides.

Cycloaddition Reactions: It can participate in Diels-Alder reactions and 1,3-dipolar cycloadditions.

Common Reagents and Conditions:

N-chlorosuccinimide (NCS): Used for chlorination reactions.

Solvents: Toluene is commonly used as a solvent in these reactions.

Catalysts: Various catalysts, including palladium, can be employed to facilitate specific reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted acrylamides, while cycloaddition reactions can produce complex cyclic structures .

Scientific Research Applications

Medicinal Chemistry

3-Chloroacrylamide serves as an important building block in the synthesis of biologically active compounds. Its reactivity allows for the incorporation into drug candidates that target various diseases.

Case Study: Drug Development

Recent research has demonstrated that acrylamide derivatives, including this compound, can enhance the drug-like properties of compounds. For instance, the incorporation of an acrylamide moiety into EGFR inhibitors significantly improved their solubility and membrane permeability compared to existing drugs like gefitinib . This suggests that this compound could be pivotal in optimizing drug formulations.

Polymer Science

In polymer chemistry, this compound is utilized as a monomer for the synthesis of polymers and copolymers. These materials exhibit unique properties suitable for various applications.

Table: Properties of Polymers Derived from this compound

| Property | Value |

|---|---|

| Glass Transition Temperature | Varies with composition |

| Solubility | Soluble in water and organic solvents |

| Mechanical Strength | High tensile strength |

| Thermal Stability | Moderate |

Polymers synthesized from this compound have shown potential in drug delivery systems due to their biocompatibility and ability to form hydrogels.

Environmental Applications

This compound has been investigated for its role in environmental chemistry, particularly in the treatment of wastewater and soil remediation. Its ability to form stable complexes with heavy metals makes it a candidate for removing contaminants from polluted environments.

Case Study: Heavy Metal Removal

A study demonstrated that this compound-based polymers effectively chelate heavy metals such as lead and cadmium from aqueous solutions. The chelation process enhances the removal efficiency, making it a viable option for environmental cleanup strategies .

Synthesis of Alkylating Agents

The compound is also relevant in the synthesis of alkylating agents, which have applications in cancer therapy. Research indicates that derivatives of this compound can form reactive intermediates capable of alkylating DNA, thereby exhibiting antitumor activity.

Table: Comparison of Alkylating Activity

| Compound Type | Alkylating Activity (IC50) |

|---|---|

| Tertiary 3-Chloropiperidines | Higher than secondary analogs |

| Secondary 3-Chloropiperidines | More effective than tertiary counterparts |

This data suggests that compounds derived from this compound can be tailored for enhanced therapeutic efficacy against various cancers.

Mechanism of Action

The mechanism of action of 3-chloroacrylamide involves its reactivity towards nucleophiles and electrophiles. The chlorine atom on the vinyl group makes the compound highly reactive, allowing it to participate in various chemical reactions. In biological systems, it can interact with proteins and enzymes, potentially affecting their function .

Comparison with Similar Compounds

Table 1: Key Properties of 3-Chloroacrylamide and Related Compounds

Physicochemical Properties

- Solubility: this compound’s polarity (due to the amide group) grants moderate water solubility, whereas non-polar analogues like 3-chloro-N-phenyl-phthalimide require organic solvents .

- Thermal Stability : The crystalline structure of this compound derivatives ensures stability up to 200°C, critical for drug formulation , whereas acrylamide degrades at lower temperatures .

Biological Activity

3-Chloroacrylamide is a synthetic compound that belongs to the acrylamide family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicological effects, and relevant case studies.

This compound is characterized by its electrophilic nature, which allows it to interact with various biological macromolecules. The presence of the chlorine atom enhances its reactivity compared to other acrylamides, making it a potent candidate for biochemical interactions.

The primary mechanism through which this compound exerts its biological effects is through covalent bonding with nucleophilic sites in proteins and nucleic acids. This interaction can lead to modifications in protein function and gene expression, potentially resulting in cytotoxic effects.

Key Mechanisms:

- Protein Modification : this compound can modify cysteine residues in proteins, leading to alterations in enzymatic activity and cellular signaling pathways.

- Gene Expression : By interacting with DNA or RNA, it may affect transcriptional regulation, potentially leading to carcinogenic outcomes.

Toxicological Profile

Research indicates that this compound exhibits significant toxicity in various biological systems. Its effects can vary based on concentration and exposure duration.

Toxicity Studies:

- In Vitro Studies : Cell line assays have demonstrated that this compound can induce apoptosis in human cell lines at micromolar concentrations. The mechanism involves oxidative stress and mitochondrial dysfunction.

- In Vivo Studies : Animal studies have shown that exposure to this compound can result in organ damage, particularly affecting the liver and kidneys due to its metabolic activation into more reactive species.

Case Studies

- Occupational Exposure : A reported incident involving chloroacetyl chloride leakage highlighted the dangers associated with chlorinated compounds. Workers exposed to these compounds exhibited severe respiratory and neurological symptoms, underscoring the potential hazards of chlorinated acrylamides like this compound .

- Microbial Degradation : Research on microbial dehalogenation processes has illustrated how certain bacteria can metabolize chlorinated compounds, including derivatives similar to this compound. This bioremediation potential offers insights into mitigating environmental impacts .

Data Summary

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-Chloroacrylamide, and how can its purity be validated experimentally?

- Methodological Answer : The synthesis of this compound typically involves the reaction of acryloyl chloride with ammonia or amine derivatives under controlled anhydrous conditions. Key steps include maintaining low temperatures (0–5°C) to minimize side reactions like polymerization. Purity validation requires spectroscopic techniques (e.g., -NMR for structural confirmation) and chromatographic methods (HPLC or GC-MS with a polar stationary phase to detect impurities). Ensure reproducibility by adhering to protocols from peer-reviewed journals and cross-referencing with CAS Common Chemistry data .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity. For aqueous matrices, derivatization with dansyl chloride improves detection limits. Validate methods using spike-and-recovery experiments with internal standards (e.g., deuterated acrylamide analogs). Refer to FDA guidelines for acrylamide analysis as a foundational framework, adapting protocols to account for this compound’s higher reactivity .

Q. How should researchers handle and store this compound to prevent degradation?

- Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in amber glass vials to avoid light-induced degradation. Conduct stability studies by periodically analyzing aliquots via HPLC to monitor decomposition products (e.g., acrylamide or hydrochloric acid). Always use PPE (nitrile gloves, fume hood) during handling, as outlined in occupational safety protocols for reactive chlorinated compounds .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in aqueous vs. nonpolar solvents be resolved?

- Methodological Answer : Systematically vary solvent polarity, temperature, and catalyst presence while tracking reaction kinetics (e.g., via UV-Vis spectroscopy for real-time monitoring). Use density functional theory (DFT) calculations to model transition states and identify solvent effects on reaction pathways. Cross-validate findings with isotopic labeling (e.g., -labeled substrates) to trace mechanistic discrepancies .

Q. What experimental design principles apply when studying this compound’s role in polymer crosslinking?

- Methodological Answer : Employ a factorial design to test variables like monomer ratios, initiator concentrations, and reaction times. Characterize crosslink density using swelling experiments (e.g., Flory-Rehner theory) and mechanical testing (DMA/TGA). Compare results with controlled systems lacking this compound to isolate its contribution. Ensure reproducibility by documenting batch-to-batch variability and using validated reference materials .

Q. How can researchers address challenges in synthesizing this compound derivatives with stereochemical control?

- Methodological Answer : Utilize chiral auxiliaries or asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) to direct stereochemistry. Monitor enantiomeric excess via chiral HPLC or polarimetry. For stereoisomer separation, employ preparative chromatography with cellulose-based stationary phases. Validate configurations using X-ray crystallography or NOESY NMR experiments .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation or probit analysis) to calculate EC/LC values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups. For longitudinal data, mixed-effects models account for repeated measures. Ensure compliance with ethical guidelines by predefining exclusion criteria and power calculations in the study design .

Data Interpretation & Reporting Guidelines

- Contradiction Management : When conflicting results arise (e.g., variable bioactivity across cell lines), perform meta-analyses using PRISMA guidelines to assess study heterogeneity. Highlight methodological differences (e.g., cell culture conditions, assay endpoints) as potential confounders .

- Reproducibility : Archive raw data and metadata in FAIR-compliant repositories (e.g., PubChem or Zenodo). Document instrument calibration logs and reagent lot numbers to enable replication .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.